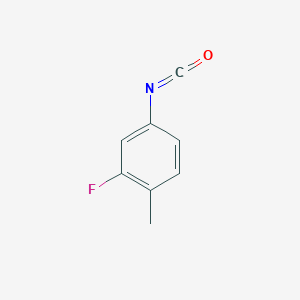
Carbonic acid, dithio-, O,S-diisopropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIDS was first synthesized in the 1960s by a group of chemists led by Dr. David C. Tosteson. Since then, DIDS has been widely used in research to study the transport of anions across cell membranes. DIDS is a potent inhibitor of several anion transporters and channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the band 3 protein, and the anion exchanger.
作用机制
DIDS works by binding to specific sites on anion transporters and channels, thereby blocking the transport of anions across cell membranes. DIDS has been shown to inhibit the transport of chloride ions across the plasma membrane of red blood cells by binding to the band 3 protein. DIDS has also been shown to inhibit the transport of bicarbonate ions across the plasma membrane of pancreatic duct cells by binding to the anion exchanger.
生化和生理效应
DIDS has several biochemical and physiological effects. DIDS has been shown to inhibit the transport of anions across cell membranes, which can have significant effects on cellular function. DIDS has been shown to inhibit the transport of chloride ions across the plasma membrane of red blood cells, which can lead to the formation of sickle cells in individuals with sickle cell anemia. DIDS has also been shown to inhibit the transport of bicarbonate ions across the plasma membrane of pancreatic duct cells, which can lead to the development of pancreatitis.
实验室实验的优点和局限性
DIDS has several advantages and limitations for lab experiments. DIDS is a potent inhibitor of several anion transporters and channels, making it a valuable tool for studying the transport of anions across cell membranes. However, DIDS is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, DIDS has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on DIDS. One area of research is the development of new inhibitors of anion transporters and channels that are more potent and less toxic than DIDS. Another area of research is the development of new techniques for studying the transport of anions across cell membranes, such as the use of fluorescence microscopy and electrophysiology. Additionally, research is needed to better understand the physiological and biochemical effects of DIDS on cellular function and to develop new therapies for diseases that are caused by abnormalities in anion transport.
In conclusion, DIDS is a potent inhibitor of anion transporters and channels that has been extensively used in scientific research for several decades. DIDS has several advantages and limitations for lab experiments, and there are several future directions for research on DIDS. DIDS is a valuable tool for studying the transport of anions across cell membranes, and its continued use in scientific research is likely to yield important insights into cellular function and disease.
合成方法
DIDS can be synthesized using a multi-step process that involves the reaction of 4,4'-dithiodimorpholine with isopropyl chloroformate in the presence of a base. The resulting product is then treated with sulfamic acid to yield DIDS. The synthesis of DIDS is a complex process that requires specialized equipment and expertise.
科学研究应用
DIDS has been used extensively in scientific research to study the transport of anions across cell membranes. DIDS is a potent inhibitor of several anion transporters and channels, including the cystic fibrosis transmembrane conductance regulator (Carbonic acid, dithio-, O,S-diisopropyl ester), the band 3 protein, and the anion exchanger. DIDS has been used in studies of the transport of chloride ions across the plasma membrane of red blood cells, the transport of bicarbonate ions across the plasma membrane of pancreatic duct cells, and the transport of chloride ions across the plasma membrane of epithelial cells.
属性
CAS 编号 |
19615-06-6 |
|---|---|
产品名称 |
Carbonic acid, dithio-, O,S-diisopropyl ester |
分子式 |
C7H14OS2 |
分子量 |
178.3 g/mol |
IUPAC 名称 |
O-propan-2-yl propan-2-ylsulfanylmethanethioate |
InChI |
InChI=1S/C7H14OS2/c1-5(2)8-7(9)10-6(3)4/h5-6H,1-4H3 |
InChI 键 |
HSNHLHNSJCYPNU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=S)SC(C)C |
规范 SMILES |
CC(C)OC(=S)SC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)
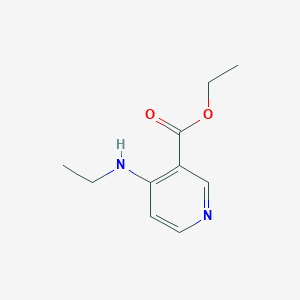
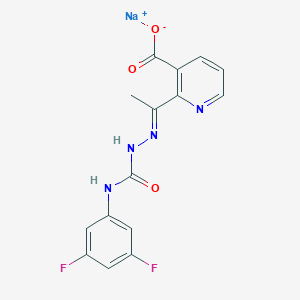
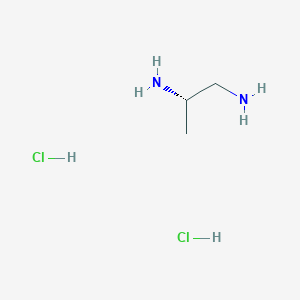
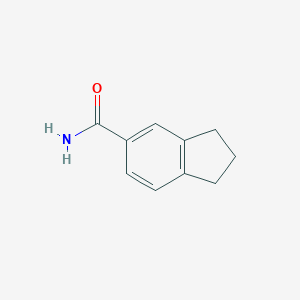
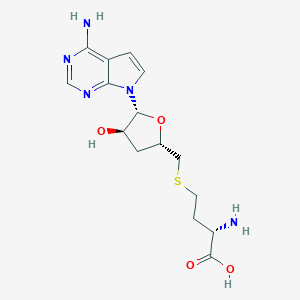
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)
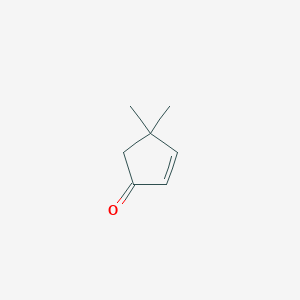
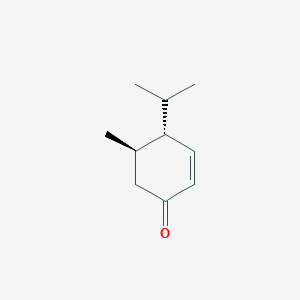
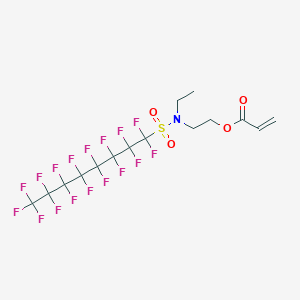
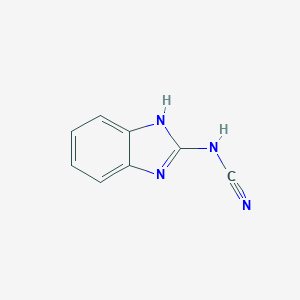
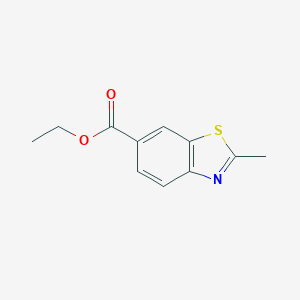
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
